L-Alanine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (R)-
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Overview
Description
L-Alanine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, ®- is a complex organic compound with a unique structure that combines elements of alanine, acetylthio, and phenylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, ®- typically involves the esterification of L-alanine with methanol in the presence of an acid catalyst such as trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
L-Alanine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, ®- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
L-Alanine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, ®- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the synthesis of specialized polymers and materials.
Mechanism of Action
The mechanism of action of L-Alanine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, ®- involves its interaction with specific molecular targets and pathways. The acetylthio group can participate in thiol-disulfide exchange reactions, while the phenylpropyl group may interact with hydrophobic pockets in proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-alanine methyl ester: Similar in structure but lacks the phenylpropyl group.
L-Alanine methyl ester: A simpler ester of alanine without the acetylthio and phenylpropyl groups.
Uniqueness
L-Alanine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, ®- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetylthio and phenylpropyl groups differentiates it from simpler alanine derivatives, providing additional sites for chemical modification and interaction with biological targets.
Properties
CAS No. |
124815-63-0 |
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Molecular Formula |
C16H21NO4S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2R)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]propanoate |
InChI |
InChI=1S/C16H21NO4S/c1-11(16(20)21-3)17-15(19)14(10-22-12(2)18)9-13-7-5-4-6-8-13/h4-8,11,14H,9-10H2,1-3H3,(H,17,19)/t11-,14-/m0/s1 |
InChI Key |
IILAXUDEBIWXHF-FZMZJTMJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)[C@@H](CC1=CC=CC=C1)CSC(=O)C |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)CSC(=O)C |
Origin of Product |
United States |
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